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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. While specific experimental
data for this compound is limited, this document synthesizes information from analogous
structures and the well-documented chemistry of the 1,3-cyclohexanedione scaffold. The guide
covers nomenclature, structural properties, predicted physical constants, spectral
characteristics, and a plausible synthetic pathway. Furthermore, it delves into the significant
keto-enol tautomerism inherent to this class of molecules and explores their potential
applications in drug discovery and development, supported by evidence from related
compounds. This document is intended to serve as a foundational resource for researchers
interested in the synthesis, characterization, and application of 5-aryl-cyclohexane-1,3-dione
derivatives.

Compound Identification and Structure
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5-(4-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, featuring
a 4-chlorophenyl substituent at the 5-position of the cyclohexane ring.

Table 1: Compound Identification

Identifier Value

IUPAC Name 5-(4-chlorophenyl)cyclohexane-1,3-dione
CAS Number 27463-38-3[1][2]

Molecular Formula C12H11ClO2[1][2]

Molecular Weight 222.67 g/mol [1][2]

The core structure is the cyclohexane-1,3-dione ring, which is known to be a versatile scaffold
in medicinal chemistry.[3][4] The presence of the chlorine atom on the phenyl ring is expected
to influence the compound's lipophilicity and electronic properties, which can, in turn, affect its
biological activity.

Predicted Physical Characteristics

Direct experimental data for the physical properties of 5-(4-Chlorophenyl)cyclohexane-1,3-
dione are not readily available in the literature. However, by examining closely related analogs,
we can predict its key physical characteristics with a reasonable degree of confidence.

Table 2: Predicted Physical Properties
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Property

Predicted Value

Rationale/Supporting Data

Appearance

White to off-white crystalline

solid

Based on the appearance of
related aryl-cyclohexanedione

compounds.

Melting Point

Approx. 185-195 °C

The melting point of 5-
phenylcyclohexane-1,3-dione
is 188 °C[5], and 5-(4-
fluorophenyl)cyclohexane-1,3-
dione is 186-189 °C.[6][7] The
chloro-substituted analog is
expected to have a similar

melting point.

Boiling Point

> 300 °C (decomposes)

High molecular weight and
polar functional groups
suggest a high boiling point,

likely with decomposition.

Solubility

Sparingly soluble in water;
soluble in organic solvents like
DMSO, DMF, and alcohols.

The parent compound, 1,3-
cyclohexanedione, is slightly
soluble in water.[8] The
addition of the lipophilic 4-
chlorophenyl group will likely

decrease water solubility.

Chemical Characteristics and Reactivity

The chemical behavior of 5-(4-Chlorophenyl)cyclohexane-1,3-dione is dominated by the 1,3-

dicarbonyl functionality, which imparts several key reactive features.

Keto-Enol Tautomerism

A critical feature of 1,3-cyclohexanediones is their existence in a tautomeric equilibrium

between the diketo form and the more stable enol form.[8] In solution, the enol tautomer, 3-

hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one, is expected to be the predominant species.

This stability is attributed to the formation of a conjugated system and intermolecular hydrogen

bonding in concentrated solutions.[2] The equilibrium is solvent-dependent.[9]
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Diagram 1: Keto-Enol Tautomerism

Click to download full resolution via product page

Caption: Tautomeric equilibrium of the cyclohexane-1,3-dione core.

Acidity

The protons on the carbon atom alpha to both carbonyl groups (C2) are acidic due to the
resonance stabilization of the resulting enolate anion. This acidity allows for a variety of
alkylation and acylation reactions at this position. The parent 1,3-cyclohexanedione has a pKa
of approximately 5.26.[8]

Reactivity

The enol form possesses a nucleophilic double bond, making it susceptible to electrophilic
attack. The carbonyl groups can undergo standard ketone reactions, such as condensation
with amines and hydrazines to form enaminones and other heterocyclic systems. The versatile
reactivity of the 1,3-cyclohexanedione scaffold makes it a valuable building block in organic
synthesis.[3]

Spectral Analysis (Predicted)

While experimental spectra for 5-(4-Chlorophenyl)cyclohexane-1,3-dione are not available,
we can predict the key spectral features based on its structure and data from analogous
compounds.

'H NMR Spectroscopy

The *H NMR spectrum of 5-phenylcyclohexane-1,3-dione can be used as a model.[10] The
spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, the
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methine proton at C5, and the methylene protons at C4 and C6. The enolic proton will likely
appear as a broad singlet at a downfield chemical shift.

Table 3: Predicted *H NMR Chemical Shifts

Predicted Chemical Shift

Proton(s) Multiplicity
(3, ppm)

Aromatic (CeH4Cl) 72-75 Multiplet

Enolic OH ~11-12 Broad Singlet

Vinylic (C2-H) ~5.5 Singlet

Methine (C5-H) ~3.5 Multiplet

Methylene (C4, C6-H) 22-28 Multiplet

13C NMR Spectroscopy

The 3C NMR spectrum will be characterized by signals for the carbonyl carbons, the enolic
carbons, and the carbons of the 4-chlorophenyl group.

Table 4: Predicted 3C NMR Chemical Shifts

Carbon(s) Predicted Chemical Shift (6, ppm)
Carbonyl (C1, C3) ~190 - 205

Enolic (C2, C3) ~100, ~175

Aromatic (CeH4Cl) ~128 - 140

Methine (C5) ~40

Methylene (C4, C6) ~30-35

Infrared (IR) Spectroscopy

The IR spectrum of -diketones is characterized by strong absorptions from the carbonyl
groups.[11][12] Due to the predominance of the enol form, a broad O-H stretch from the enolic
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hydroxyl group is expected, along with C=0 and C=C stretching vibrations from the conjugated
system.

Table 5: Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H (enolic) 3200 - 2500 Broad, Medium

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 2950 - 2850 Medium

C=0 (conjugated ketone) 1650 - 1600 Strong

C=C (conjugated) 1600 - 1550 Strong

C-ClI 850 - 800 Strong

Synthesis Protocol

A plausible and efficient synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a
one-pot Michael-Claisen condensation reaction.[13]

Diagram 2: Proposed Synthetic Workflow

©—> <> ﬂ@queous Workup & Exzvac!\OVHo\umn chmmamgyaphy]—> 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Click to download full resolution via product page

Caption: One-pot synthesis of the target compound.

Step-by-Step Methodology

e Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous
solvent like toluene, add acetone at a reduced temperature (-10 °C to 0 °C).

» Michael Addition: Slowly add a solution of an a,3-unsaturated ester, such as ethyl 4-
chlorocinnamate, to the reaction mixture. The enolate of acetone will act as the Michael
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donor.

Claisen Condensation: After the Michael addition is complete, allow the reaction to warm to
room temperature. An intramolecular Claisen condensation will occur to form the
cyclohexane-1,3-dione ring system.

Workup: Quench the reaction with a dilute acid and extract the product with an organic
solvent.

Purification: The crude product can be purified by column chromatography on silica gel to
yield the desired 5-(4-Chlorophenyl)cyclohexane-1,3-dione.

This one-pot procedure is advantageous due to its atom economy and operational simplicity.
[13]

Applications in Drug Development

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities.[14][15]

Anticancer Agents: Numerous studies have demonstrated the potential of cyclohexane-1,3-
dione derivatives as anticancer agents.[3][4] They have been investigated as inhibitors of
various protein kinases that are crucial for cancer cell proliferation and survival.

Enzyme Inhibition: The dione moiety can act as a pharmacophore for the inhibition of several
classes of enzymes.[14] For instance, derivatives have been developed as potent inhibitors
of tyrosine kinases.[14]

Antimicrobial Properties: Some cyclohexane-1,3-dione derivatives have shown promising
antibacterial and antifungal activities.[15]

The introduction of the 4-chlorophenyl group in 5-(4-Chlorophenyl)cyclohexane-1,3-dione
provides a handle for further structural modifications to optimize potency and pharmacokinetic
properties for various therapeutic targets.

Conclusion
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5-(4-Chlorophenyl)cyclohexane-1,3-dione is a compound of significant interest due to the
established importance of the 1,3-cyclohexanedione scaffold in medicinal chemistry. While
direct experimental data is sparse, this guide provides a robust, data-driven overview of its
predicted physical and chemical properties, spectral characteristics, and a viable synthetic
route. The pronounced keto-enol tautomerism and the versatile reactivity of this molecule make
it an attractive starting point for the synthesis of novel bioactive compounds. Further research
into the biological activities of this specific compound and its derivatives is warranted to fully
explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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